3-Iodo-4-(trifluoromethyl)benzoylacetonitrile
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Overview
Description
3-Iodo-4-(trifluoromethyl)benzoylacetonitrile is a fluorinated organic compound with the molecular formula C10H5F3INO and a molecular weight of 339.05 g/mol . This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzoylacetonitrile core, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
The synthesis of 3-Iodo-4-(trifluoromethyl)benzoylacetonitrile typically involves the iodination of 4-(trifluoromethyl)benzoylacetonitrile. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-Iodo-4-(trifluoromethyl)benzoylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acids or reduction to yield benzyl derivatives.
Cross-Coupling Reactions: It participates in cross-coupling reactions such as the Sonogashira coupling, where it reacts with alkynes in the presence of palladium catalysts to form substituted alkynes.
Scientific Research Applications
3-Iodo-4-(trifluoromethyl)benzoylacetonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-4-(trifluoromethyl)benzoylacetonitrile involves its interaction with specific molecular targets and pathways. For instance, in lithium-ion batteries, it forms a stable and dense cathode-electrolyte interface film, preventing the continuous oxidative decomposition of the electrolyte and enhancing the battery’s cycling and overcharge resistance . This mechanism highlights its role in improving the performance and safety of high-voltage lithium-ion batteries.
Comparison with Similar Compounds
3-Iodo-4-(trifluoromethyl)benzoylacetonitrile can be compared with similar compounds such as:
4-Iodobenzotrifluoride: This compound also contains an iodine and trifluoromethyl group but lacks the acetonitrile moiety, making it less versatile in certain synthetic applications.
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups and an iodine atom, offering different reactivity and properties compared to this compound.
4-Iodo-3-trifluoromethyl-1H-pyrazole: This compound features a pyrazole ring, providing unique chemical properties and applications distinct from those of this compound.
Properties
Molecular Formula |
C10H5F3INO |
---|---|
Molecular Weight |
339.05 g/mol |
IUPAC Name |
3-[3-iodo-4-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5F3INO/c11-10(12,13)7-2-1-6(5-8(7)14)9(16)3-4-15/h1-2,5H,3H2 |
InChI Key |
NIJSQXAHJWBEOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC#N)I)C(F)(F)F |
Origin of Product |
United States |
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